![molecular formula C17H16N2O5 B5766904 methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a chemical compound that has shown potential in scientific research. It is a derivative of benzoic acid and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate involves its binding to amyloid fibrils. It has been shown to bind specifically to the beta-sheet structure of amyloid fibrils, leading to its fluorescence emission. This binding can disrupt the formation or aggregation of amyloid fibrils, making it a potential therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity in in vitro studies. It has also been shown to be stable under physiological conditions, making it a potential candidate for in vivo studies. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate is its high selectivity for amyloid fibrils, making it a useful tool for the detection and monitoring of neurodegenerative diseases. However, one limitation is its limited solubility in aqueous solutions, which can affect its efficacy in in vivo studies.
Future Directions
For Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate include further studies on its mechanism of action, biochemical and physiological effects, and efficacy in in vivo studies. It also has potential as a therapeutic agent for neurodegenerative diseases, and further studies are needed to explore its therapeutic potential. Additionally, modifications to its structure can be made to improve its solubility and efficacy in in vivo studies.
Synthesis Methods
Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate can be synthesized through various methods. One of the most common methods is the reaction between 4-methyl-3-nitrobenzoic acid and 4-aminobenzoic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white solid that can be purified through recrystallization.
Scientific Research Applications
Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate has shown potential in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to bind to amyloid fibrils and emit fluorescence, making it a useful tool for the detection and monitoring of these diseases.
properties
IUPAC Name |
methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10-4-7-13(17(21)24-3)8-14(10)18-16(20)12-6-5-11(2)15(9-12)19(22)23/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOZELHPKVNXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.